N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a chloropyridine moiety, and a methanesulfonamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to play a role in various types of tumors, suggesting that they may affect pathways related to cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The synthesis of similar compounds has been achieved under mild and metal-free conditions , which could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have varied medicinal applications , suggesting that this compound may also have significant biological effects.
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by the environment in which it is synthesized or administered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloropyridine Moiety: This is achieved through nucleophilic substitution reactions where the pyrrolidine ring is reacted with 3-chloropyridine.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- N-(2-(3-(chloropyridin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Uniqueness
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to the specific positioning of the chloropyridine moiety and the methanesulfonamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c1-16(22(2,19)20)9-13(18)17-6-4-10(8-17)21-12-3-5-15-7-11(12)14/h3,5,7,10H,4,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBVQQJTYWUOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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